molecular formula C16H14N2O B11863094 4-Amino-7-methoxy-2-phenylquinoline CAS No. 1026660-14-9

4-Amino-7-methoxy-2-phenylquinoline

Cat. No.: B11863094
CAS No.: 1026660-14-9
M. Wt: 250.29 g/mol
InChI Key: LAPJRWLBYDDFAZ-UHFFFAOYSA-N
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Description

4-Amino-7-methoxy-2-phenylquinoline: is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.3 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-methoxy-2-phenylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative and phenylamine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques and quality control measures is essential to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-methoxy-2-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Amino-7-methoxy-2-phenylquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-7-methoxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: A simpler derivative with similar properties but lacking the methoxy and phenyl groups.

    7-Methoxyquinoline: Another derivative with a methoxy group but without the amino and phenyl groups.

    2-Phenylquinoline: A derivative with a phenyl group but lacking the amino and methoxy groups.

Uniqueness

4-Amino-7-methoxy-2-phenylquinoline is unique due to the presence of all three functional groups (amino, methoxy, and phenyl) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1026660-14-9

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

7-methoxy-2-phenylquinolin-4-amine

InChI

InChI=1S/C16H14N2O/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18)

InChI Key

LAPJRWLBYDDFAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)N

Origin of Product

United States

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